Piperidine 3-yl vs. 4-yl Regiochemistry: Predicted Impact on Kinase Selectivity and Physicochemical Profile
The target compound bears the cyclopropanesulfonamide at the piperidine 3-position, whereas the catalogued alternative CAS 2549024-79-3 carries the same group at the 4-position. In cyclopropane-sulfonamide EGFR inhibitor series, the substitution position on the central piperidine ring dictates the spatial orientation of the sulfonamide moiety within the kinase hinge region and alters the distance between the pyridine head group and the cyclopropane tail, which are critical determinants of inhibitor potency and selectivity across EGFR mutation variants [1][2]. While experimental IC₅₀ data for the specific 3-yl isomer 2640960-03-6 has not yet been published in peer-reviewed literature at the time of this assessment, the 3-substitution pattern is expected to produce a distinct vector angle (approx. 120° vs. 180° for the 4-substituted analog) when the piperidine ring adopts its chair conformation, altering the pharmacophore geometry by approximately 2.5–3.0 Å in the sulfonamide nitrogen position.
| Evidence Dimension | Predicted pharmacophore geometry (approximate sulfonamide N-atom displacement relative to pyridine plane) |
|---|---|
| Target Compound Data | 3-substituted piperidine; vector angle ~120°; estimated N-displacement ~2.5–3.0 Å from 4-substituted position |
| Comparator Or Baseline | 4-substituted piperidine isomer (CAS 2549024-79-3); vector angle ~180°; linear arrangement through piperidine ring |
| Quantified Difference | Approx. 60° angular difference; ~2.5–3.0 Å spatial displacement of sulfonamide N-atom; identical molecular formula C₁₅H₂₀N₄O₂S and MW 320.4 g/mol |
| Conditions | Geometry estimation based on chair conformation of unsubstituted piperidine; actual binding conformation may be influenced by protein environment (kinase hinge region, DFG motif) |
Why This Matters
The 3-substituted vs. 4-substituted piperidine regiochemistry can result in differential kinase selectivity profiles, potentially offering access to targets or mutant forms not engaged by the 4-substituted isomer, making explicit structural verification essential for reproducible SAR campaigns.
- [1] Yao H, Ren Y, Wu F, Liu J, Li J, Cao L, Yan M, Li X. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. Eur J Med Chem. 2024;276:116689. View Source
- [2] Wang M, Xia Z, Nie W, Wang C, Nie H, Zhang S, Qiu J, Yang Y, Yao C, Xu L, An B. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Des Devel Ther. 2025;19:1403-1420. View Source
